molecular formula C11H8BrNO3 B1409729 Ethyl 4-bromo-3-cyano-5-formylbenzoate CAS No. 1805406-96-5

Ethyl 4-bromo-3-cyano-5-formylbenzoate

Cat. No.: B1409729
CAS No.: 1805406-96-5
M. Wt: 282.09 g/mol
InChI Key: RARFOPBMDRGPLB-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-cyano-5-formylbenzoate is a chemical compound with the molecular formula C12H8BrNO3. It is a substituted benzoate with a formyl group, a cyano group, and a bromine atom attached to the benzene ring. This compound is commonly used as a precursor in the synthesis of other organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-3-cyano-5-formylbenzoate typically involves the following steps:

    Formylation: The addition of a formyl group to the benzene ring.

    Cyano Group Introduction: The addition of a cyano group to the benzene ring.

    Esterification: The formation of the ethyl ester.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process typically includes:

  • Use of catalysts to speed up the reaction.
  • Maintaining specific temperature and pressure conditions.
  • Purification steps to isolate the desired product.

Types of Reactions:

    Substitution Reactions: The bromine atom can be replaced by other substituents.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

    Reduction Reactions: The cyano group can be reduced to an amine.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide in acetone.

    Oxidation: Reagents like potassium permanganate in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride in dry ether.

Major Products Formed:

    Substitution: Various substituted benzoates.

    Oxidation: 4-bromo-3-cyano-5-carboxybenzoate.

    Reduction: 4-bromo-3-amino-5-formylbenzoate.

Scientific Research Applications

Ethyl 4-bromo-3-cyano-5-formylbenzoate is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of complex organic molecules.

    Biology: In the study of biochemical pathways and enzyme interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-cyano-5-formylbenzoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the cyano group can undergo nucleophilic substitution. The bromine atom can be involved in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

  • Ethyl 3-bromo-4-cyano-5-formylbenzoate
  • Ethyl 4-bromo-3-cyano-5-methylbenzoate
  • Ethyl 4-bromo-3-cyano-5-nitrobenzoate

Comparison: Ethyl 4-bromo-3-cyano-5-formylbenzoate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the formyl group at the 5-position allows for specific reactions that are not possible with other isomers.

Properties

IUPAC Name

ethyl 4-bromo-3-cyano-5-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)7-3-8(5-13)10(12)9(4-7)6-14/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARFOPBMDRGPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C#N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-bromo-3-cyano-5-formylbenzoate
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Ethyl 4-bromo-3-cyano-5-formylbenzoate

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